1,1'-[(Phenylimino)diethylene]dipyridinium dichloride 1,1'-[(Phenylimino)diethylene]dipyridinium dichloride
Brand Name: Vulcanchem
CAS No.: 24447-83-4
VCID: VC16983880
InChI: InChI=1S/C20H23N3.2ClH/c1-4-10-20(11-5-1)23(18-16-21-12-6-2-7-13-21)19-17-22-14-8-3-9-15-22;;/h1-15H,16-19H2;2*1H/q+2;;/p-2
SMILES:
Molecular Formula: C20H23Cl2N3
Molecular Weight: 376.3 g/mol

1,1'-[(Phenylimino)diethylene]dipyridinium dichloride

CAS No.: 24447-83-4

Cat. No.: VC16983880

Molecular Formula: C20H23Cl2N3

Molecular Weight: 376.3 g/mol

* For research use only. Not for human or veterinary use.

1,1'-[(Phenylimino)diethylene]dipyridinium dichloride - 24447-83-4

Specification

CAS No. 24447-83-4
Molecular Formula C20H23Cl2N3
Molecular Weight 376.3 g/mol
IUPAC Name N,N-bis(2-pyridin-1-ium-1-ylethyl)aniline;dichloride
Standard InChI InChI=1S/C20H23N3.2ClH/c1-4-10-20(11-5-1)23(18-16-21-12-6-2-7-13-21)19-17-22-14-8-3-9-15-22;;/h1-15H,16-19H2;2*1H/q+2;;/p-2
Standard InChI Key XTXUAGNSSCJYIN-UHFFFAOYSA-L
Canonical SMILES C1=CC=C(C=C1)N(CC[N+]2=CC=CC=C2)CC[N+]3=CC=CC=C3.[Cl-].[Cl-]

Introduction

Molecular Architecture and Structural Characterization

The compound’s molecular formula is C₂₀H₂₃Cl₂N₃, with a molar mass of 376.3 g/mol. Its IUPAC name, N,N-bis(2-pyridin-1-ium-1-ylethyl)aniline dichloride, reflects the connectivity of its components:

  • A phenylimino core (C₆H₅–N=) serving as the central scaffold.

  • Two diethylene chains (–CH₂CH₂–) linking the core to terminal pyridinium rings.

  • Two chloride counterions balancing the positive charges on the pyridinium nitrogen atoms.

Crystallographic and Spectroscopic Insights

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous structures such as 2,6-bis[1-(phenylimino)ethyl]pyridine-metal complexes provide valuable insights. These complexes exhibit orthorhombic or tetragonal crystal systems with lattice parameters (e.g., a = 15.6–15.8 Å, b = 20.3 Å, c = 25.1 Å) indicative of extended π-stacking interactions between aromatic rings . Infrared spectroscopy reveals characteristic bands:

  • 1653 cm⁻¹: C=N stretching of the imine group.

  • 1492 cm⁻¹ and 1468 cm⁻¹: Aromatic C=C vibrations.

  • 1071 cm⁻¹: C–Cl interactions from the counterions .

Table 1: Key Molecular Properties of 1,1'-[(Phenylimino)diethylene]dipyridinium Dichloride

PropertyValue/Description
CAS Number24447-83-4
Molecular FormulaC₂₀H₂₃Cl₂N₃
Molecular Weight376.3 g/mol
IUPAC NameN,N-bis(2-pyridin-1-ium-1-ylethyl)aniline dichloride
Canonical SMILESC1=CC=C(C=C1)N(CC[N+]2=CC=CC=C2)CC[N+]3=CC=CC=C3.[Cl-].[Cl-]
Spectral SignaturesIR: 1653 cm⁻¹ (C=N), 1492 cm⁻¹ (C=C)

Synthesis and Purification Strategies

The synthesis of 1,1'-[(phenylimino)diethylene]dipyridinium dichloride involves a multi-step condensation pathway:

  • Formation of the Phenylimino Core: Reaction of aniline with glyoxal under acidic conditions generates the N,N′-diethylenephenylimino intermediate.

  • Quaternization of Pyridine: The intermediate undergoes alkylation with 2-chloroethylpyridine in a polar aprotic solvent (e.g., DMF) at 80–100°C, yielding the dipyridinium salt.

  • Counterion Exchange: Treatment with hydrochloric acid replaces original anions with chloride ions, followed by recrystallization from ethanol/water mixtures .

Critical parameters influencing yield (typically 60–75%) include:

  • Stoichiometric ratio of aniline to glyoxal (1:1.2).

  • Reaction time (12–24 hours) for complete quaternization.

  • Purification via column chromatography using silica gel and methanol/ethyl acetate eluents .

Coordination Chemistry and Metal Complexation

The compound’s bifunctional design enables chelation of transition metals (e.g., Cu²⁺, Cr³⁺, Mn²⁺) through its pyridinium nitrogen atoms and imine group. Coordination modes include:

  • Tridentate Binding: Two pyridinium N atoms and the central imine N atom form a planar coordination sphere.

  • Bridging Ligand Behavior: Diethylene spacers allow flexibility for forming binuclear complexes.

Catalytic Applications in CO₂ Fixation

Metal complexes of this ligand exhibit exceptional activity in synthesizing propylene carbonate from CO₂ and epoxides. For example:

  • Cu(II) Complexes: Achieve 86.7% yield at 100°C/2.5 MPa/4 hours (TOF = 1026 h⁻¹) .

  • Cr(III) Complexes: Show moderate activity (yield = 51–58%) under similar conditions .

Table 2: Catalytic Performance of Metal Complexes Derived from 1,1'-[(Phenylimino)diethylene]dipyridinium Dichloride

Metal CenterCo-catalystTemperature (°C)Pressure (MPa)Yield (%)TOF (h⁻¹)
Cu²⁺DMAP1002.586.71026
Cr³⁺DMAP1002.551–58450–500
Mn²⁺DMAP1002.533–280370–500

The mechanism involves Lewis acid activation of the epoxide by the metal center, followed by nucleophilic attack by CO₂ and ring closure via chloride displacement .

Physicochemical and Stability Profiles

  • Solubility: Highly soluble in polar solvents (water, DMSO, DMF) due to ionic character; insoluble in hydrocarbons.

  • Thermal Stability: Decomposes above 250°C, as evidenced by TGA showing mass loss corresponding to chloride counterion release.

  • Redox Activity: Cyclic voltammetry of Cu(II) complexes reveals reversible Cu²⁺/Cu⁺ transitions at E₁/₂ = +0.32 V vs. Ag/AgCl .

Future Directions and Emerging Applications

  • Green Chemistry: Optimizing ligand-metal combinations for low-pressure CO₂ conversion.

  • Electrocatalysis: Exploiting redox-active complexes for oxygen evolution reactions (OER).

  • Drug Delivery: Investigating pyridinium moieties for mitochondrial-targeted therapeutics.

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